An In-depth Technical Guide to the Chemical Structure and Bonding Angles of Bicyclohexyl
An In-depth Technical Guide to the Chemical Structure and Bonding Angles of Bicyclohexyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclohexyl, a fundamental saturated carbocyclic compound, serves as a crucial scaffold in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, including precise bond angles, bond lengths, and conformational preferences, is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a detailed analysis of the chemical structure of bicyclohexyl, summarizing key quantitative data, outlining the experimental and computational methodologies used for its characterization, and presenting a visual representation of its structural features.
Chemical Structure of Bicyclohexyl
Bicyclohexyl, with the chemical formula C₁₂H₂₂, consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] The cyclohexane rings adopt a stable chair conformation, which minimizes both angular and torsional strain. The substituent on each ring (the other cyclohexyl group) preferentially occupies an equatorial position to reduce steric hindrance.
Stereoisomerism and Conformational Analysis
The molecule exists as a mixture of conformers due to rotation around the central C-C bond. The two primary conformers are the anti and gauche forms.[2] Molecular mechanics calculations suggest that the most stable conformer is the equatorial-equatorial (ee) anti conformer, which possesses C₂h symmetry.[2] Liquid bicyclohexyl contains a mixture of molecules with both C₂ and C₂h symmetry, termed ee anti and ee gauche.[2] The bulky cyclohexyl groups strongly prefer the equatorial position.[3]
Quantitative Structural Data
The precise geometric parameters of bicyclohexyl have been determined through a combination of experimental techniques and computational modeling. The key quantitative data are summarized in the table below.
| Parameter | Value | Method(s) |
| Bond Angles | ||
| C-C-C (within ring) | ~111° | Gas-Phase Electron Diffraction |
| C-C-H | ~109° | Gas-Phase Electron Diffraction |
| Bond Lengths | ||
| C-C (between rings) | 1.55 Å | Gas-Phase Electron Diffraction |
| C-C (within ring) | 1.535 Å | Gas-Phase Electron Diffraction |
| C-H | 1.102 Å | Gas-Phase Electron Diffraction |
| Torsional Angle | ||
| Dihedral angle (C-C-C-C between rings) | 74.9° | Gas-Phase Electron Diffraction |
Table 1: Summary of key bond angles, bond lengths, and torsional angle for bicyclohexyl.[1]
Experimental Protocols for Structural Determination
The determination of the molecular structure of bicyclohexyl relies on sophisticated experimental techniques that probe the spatial arrangement of its atoms.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.
Methodology:
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Sample Introduction: A gaseous sample of bicyclohexyl is introduced into a high-vacuum chamber.
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Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.
-
Scattering: The electrons are scattered by the electrostatic potential of the molecule's constituent atoms.
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Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.
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Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances, from which bond lengths, bond angles, and torsional angles are calculated.
A study of bicyclohexyl using gas-phase electron diffraction, aided by vibrational spectroscopy and molecular mechanics, has been reported.[4]
X-ray Crystallography
While a single-crystal X-ray structure of unsubstituted bicyclohexyl is not readily found in the literature, this technique is extensively used for its derivatives.[2][5][6][7] It provides highly accurate atomic coordinates in the solid state.
Generalized Methodology:
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Crystal Growth: High-quality single crystals of the bicyclohexyl derivative are grown from a supersaturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms diffract the X-rays, producing a unique diffraction pattern.
-
Data Collection: The intensities and positions of the diffracted X-ray spots are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
X-ray diffraction studies have also been performed on liquid bicyclohexyl to analyze its short-range ordering.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution. For bicyclohexyl and its derivatives, techniques like Double-Quantum-Filtered COSY (DQF-COSY), NOESY, and ROESY can be employed to determine the relative orientation of protons and thus deduce conformational preferences.[9] The coupling constants between protons, particularly the ³J(H,H) coupling across the central C-C bond, can provide information about the dihedral angle and the predominant conformation (gauche vs. anti).
Computational Chemistry Approaches
Theoretical calculations are invaluable for complementing experimental data and for studying the energetics of different conformers.
Molecular Mechanics (MM)
Molecular mechanics force fields, such as MM3 and MMFF, are widely used for the conformational analysis of flexible molecules like bicyclohexyl.[10][11][12][13]
Methodology:
-
Force Field Selection: A suitable force field (a set of potential energy functions and parameters) is chosen.
-
Initial Structure Generation: An initial 3D structure of the bicyclohexyl molecule is generated.
-
Energy Minimization: The geometry of the molecule is optimized to find the lowest energy conformation by minimizing steric energy. This involves adjusting bond lengths, bond angles, and dihedral angles.
-
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods provide a more rigorous, quantum mechanical description of the electronic structure and geometry of a molecule.
Methodology:
-
Method and Basis Set Selection: An appropriate level of theory (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen.
-
Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface, yielding equilibrium bond lengths and angles.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
Ab initio methods have been used in conjunction with gas electron diffraction data to refine the structural parameters of similar bicyclic compounds.[10]
Visualization of Bicyclohexyl Structure
The following diagram illustrates the chemical structure of bicyclohexyl, highlighting the connectivity of the carbon atoms in the two chair-conformed cyclohexane rings.
Caption: Connectivity of the two cyclohexane rings in bicyclohexyl.
References
- 1. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and X-ray crystal structure of O,O-bicyclohexyl-1,1′-diyl thiosulphite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Crystal and mesophase structure of a bicyclohexyl cyano mesogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and X-ray crystal structure of O,O-bicyclohexyl-1,1′-diyl thiosulphite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. worldscientific.com [worldscientific.com]
- 9. future4200.com [future4200.com]
- 10. Molecular Structure and Conformations of Bicyclopentyl, C5H9-C5H9, as Studied by Electron Diffraction, Molecular Mechanics and Ab Initio Methods [chem.msu.ru]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
